molecular formula C14H14FN3O2 B5958748 N-[2-[2-(3-fluorophenyl)-6-oxo-1H-pyrimidin-4-yl]ethyl]acetamide

N-[2-[2-(3-fluorophenyl)-6-oxo-1H-pyrimidin-4-yl]ethyl]acetamide

Cat. No.: B5958748
M. Wt: 275.28 g/mol
InChI Key: AISIKXHCEDANIU-UHFFFAOYSA-N
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Description

N-[2-[2-(3-fluorophenyl)-6-oxo-1H-pyrimidin-4-yl]ethyl]acetamide is an organic compound belonging to the class of phenylacetamides. This compound is characterized by the presence of a fluorophenyl group attached to a pyrimidinyl moiety, which is further linked to an acetamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of N-[2-[2-(3-fluorophenyl)-6-oxo-1H-pyrimidin-4-yl]ethyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidinyl moiety: This step involves the condensation of appropriate starting materials to form the pyrimidinyl ring.

    Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated benzene derivative.

    Attachment of the acetamide group: The final step involves the acylation of the intermediate compound to form the acetamide group.

Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

N-[2-[2-(3-fluorophenyl)-6-oxo-1H-pyrimidin-4-yl]ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-[2-(3-fluorophenyl)-6-oxo-1H-pyrimidin-4-yl]ethyl]acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Pharmacology: Research focuses on its interaction with biological targets, such as enzymes and receptors, to understand its pharmacokinetics and pharmacodynamics.

    Chemical Biology: The compound is used as a tool to study biological pathways and mechanisms, particularly those involving pyrimidine metabolism.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[2-[2-(3-fluorophenyl)-6-oxo-1H-pyrimidin-4-yl]ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the pyrimidinyl moiety may participate in hydrogen bonding or other interactions. The acetamide group can influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

N-[2-[2-(3-fluorophenyl)-6-oxo-1H-pyrimidin-4-yl]ethyl]acetamide can be compared with other phenylacetamides and pyrimidinyl derivatives. Similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-6-oxo-1H-pyrimidin-4-yl]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O2/c1-9(19)16-6-5-12-8-13(20)18-14(17-12)10-3-2-4-11(15)7-10/h2-4,7-8H,5-6H2,1H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISIKXHCEDANIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC(=O)NC(=N1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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